3a-Methyl-3a,4,5,6-tetrahydropyrrolo[1,2-b]isothiazole 1,1-dioxide
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Overview
Description
3a-Methyl-3a,4,5,6-tetrahydropyrrolo[1,2-b]isothiazole 1,1-dioxide is a heterocyclic compound that contains a sulfonamide group. This compound is part of the broader class of cyclic sulfonamides, which are known for their stability under physiological conditions and their applications in medicinal chemistry .
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of sulfonamide-containing heterocycles.
Biology: The stability of the sulfonamide group under physiological conditions makes it a useful scaffold for designing biologically active molecules.
Mechanism of Action
Target of Action
The primary targets of 3a-Methyl-3a,4,5,6-tetrahydropyrrolo[1,2-b]isothiazole 1,1-dioxide are two reaction centers: the EWG-activated methylene group and the carbonyl functionality . These are the basic variation points of this compound .
Mode of Action
The interaction of This compound with its targets results in a variety of electrophilic and nucleophilic reactions . The attached 3a-substituent has a significant impact on the course of these reactions .
Preparation Methods
The synthesis of 3a-Methyl-3a,4,5,6-tetrahydropyrrolo[1,2-b]isothiazole 1,1-dioxide involves several steps. One common method includes the reaction of a suitable precursor with electrophilic and nucleophilic agents. The reaction conditions often involve the use of specific reagents such as triphenylcarbethoxymethylenephosphorane (Ph₃P=CHCO₂Me) to form the desired product . Industrial production methods may vary, but they typically involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
3a-Methyl-3a,4,5,6-tetrahydropyrrolo[1,2-b]isothiazole 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the methylene group and the carbonyl functionality.
Common reagents used in these reactions include electrophilic and nucleophilic agents, and the major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
3a-Methyl-3a,4,5,6-tetrahydropyrrolo[1,2-b]isothiazole 1,1-dioxide can be compared with other cyclic sulfonamides, such as:
Tetrahydropyrrolo[1,2-b]isothiazol-3(2H)-one 1,1-dioxide: This compound lacks the 3a-methyl group, which can significantly impact its reactivity and biological activity.
Pyrrolopyrazine derivatives: These compounds contain a similar heterocyclic structure but differ in their biological activities and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting impact on its chemical and biological properties.
Properties
IUPAC Name |
3a-methyl-5,6-dihydro-4H-pyrrolo[1,2-b][1,2]thiazole 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2S/c1-7-3-2-5-8(7)11(9,10)6-4-7/h4,6H,2-3,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRNTAITUALSFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCN1S(=O)(=O)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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